Phosphine oxide, bis(2-methoxyphenyl)-
Overview
Description
Phosphine oxide, bis(2-methoxyphenyl)-, also known as bis(2-methoxyphenyl)phosphine oxide, is an organophosphorus compound with the molecular formula C14H15O2P. This compound is characterized by the presence of two methoxyphenyl groups attached to a phosphine oxide core. It is commonly used as a ligand in various chemical reactions and has applications in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphine oxide, bis(2-methoxyphenyl)-, typically involves the reaction of phosphine precursors with methoxyphenyl halides. One common method is the nucleophilic substitution reaction where a phosphine oxide is reacted with 2-methoxyphenyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, bis(2-methoxyphenyl)-, may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Phosphine oxide, bis(2-methoxyphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Phosphine oxide, bis(2-methoxyphenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphine oxide, bis(2-methoxyphenyl)-, primarily involves its role as a ligand. It coordinates with metal centers in catalytic reactions, stabilizing the metal complex and facilitating the reaction process. The methoxy groups provide electron-donating effects, enhancing the reactivity of the phosphorus center. This coordination ability makes it a valuable ligand in various catalytic processes .
Comparison with Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine oxide
- Diphenylphosphine oxide
- Chlorodiphenylphosphine oxide
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide
Comparison: Phosphine oxide, bis(2-methoxyphenyl)-, is unique due to the presence of methoxy groups, which provide specific electronic and steric properties. Compared to other similar compounds, it offers enhanced solubility in organic solvents and increased reactivity in certain catalytic processes. The methoxy groups also influence the compound’s coordination behavior, making it a versatile ligand in various chemical reactions .
Properties
IUPAC Name |
bis(2-methoxyphenyl)-oxophosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXORYWUKRJEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458428 | |
Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71360-04-8 | |
Record name | Phosphine oxide, bis(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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